

# A-205 literature review and background

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## Compound of Interest

Compound Name: A-205

Cat. No.: B1598307

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An In-depth Technical Guide to AB-205

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AB-205 is an investigational, genetically engineered cell therapy currently under development for the mitigation of severe complications arising from high-dose chemotherapy and autologous hematopoietic cell transplantation (HDT-AHCT) in patients with lymphoma. This guide provides a comprehensive literature review and background on AB-205, summarizing available quantitative data, detailing experimental protocols from clinical trials, and visualizing key processes.

## Core Technology

AB-205 is a cell therapy composed of allogeneic human umbilical vein endothelial cells. These cells are genetically modified through transduction with the E4ORF1+ gene, resulting in what are referred to as E-CEL® cells. The therapy is designed to prevent or reduce the severity of toxicities associated with high-dose chemotherapy.<sup>[1]</sup>

## Mechanism of Action

While the precise signaling pathways of AB-205 are not detailed in the available public information, the therapeutic hypothesis is centered on the protective and regenerative functions of endothelial cells. High-dose chemotherapy inflicts significant damage to healthy tissues, particularly the gastrointestinal and blood systems, leading to severe complications.<sup>[2][3]</sup> AB-

205 is administered to patients with the aim of repairing this damage and mitigating the associated adverse effects.

## Clinical Development

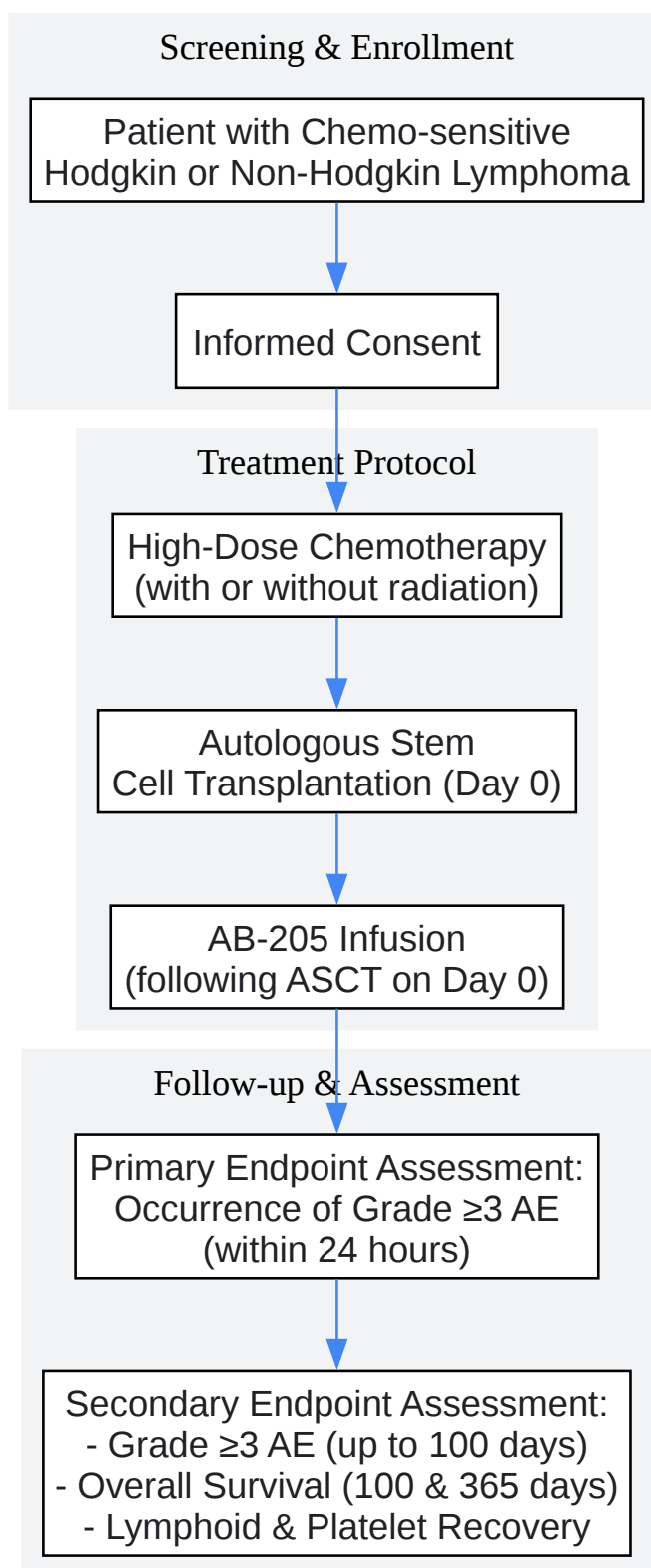
AB-205 has been evaluated in Phase 1/2 clinical trials and is currently the subject of a Phase 3 study.

### Phase 1/2 Clinical Trial (NCT03925935)

A Phase 1, open-label, multi-center trial was conducted to evaluate the safety and efficacy of AB-205 in adults with Hodgkin or non-Hodgkin lymphoma undergoing HDT-ASCT.[\[4\]](#)

The study followed a sequential design where subjects received an infusion of AB-205 following the autologous stem cell transfusion on Day 0.[\[4\]](#) The primary outcome measure was the occurrence of adverse events of grade 3 or higher within 24 hours of administration. Secondary outcome measures included the occurrence of such events up to 100 days post-transplant, overall survival at 100 and 365 days, time to lymphoid recovery, and time to platelet engraftment.[\[4\]](#)

Experimental Workflow: Phase 1/2 Clinical Trial (NCT03925935)



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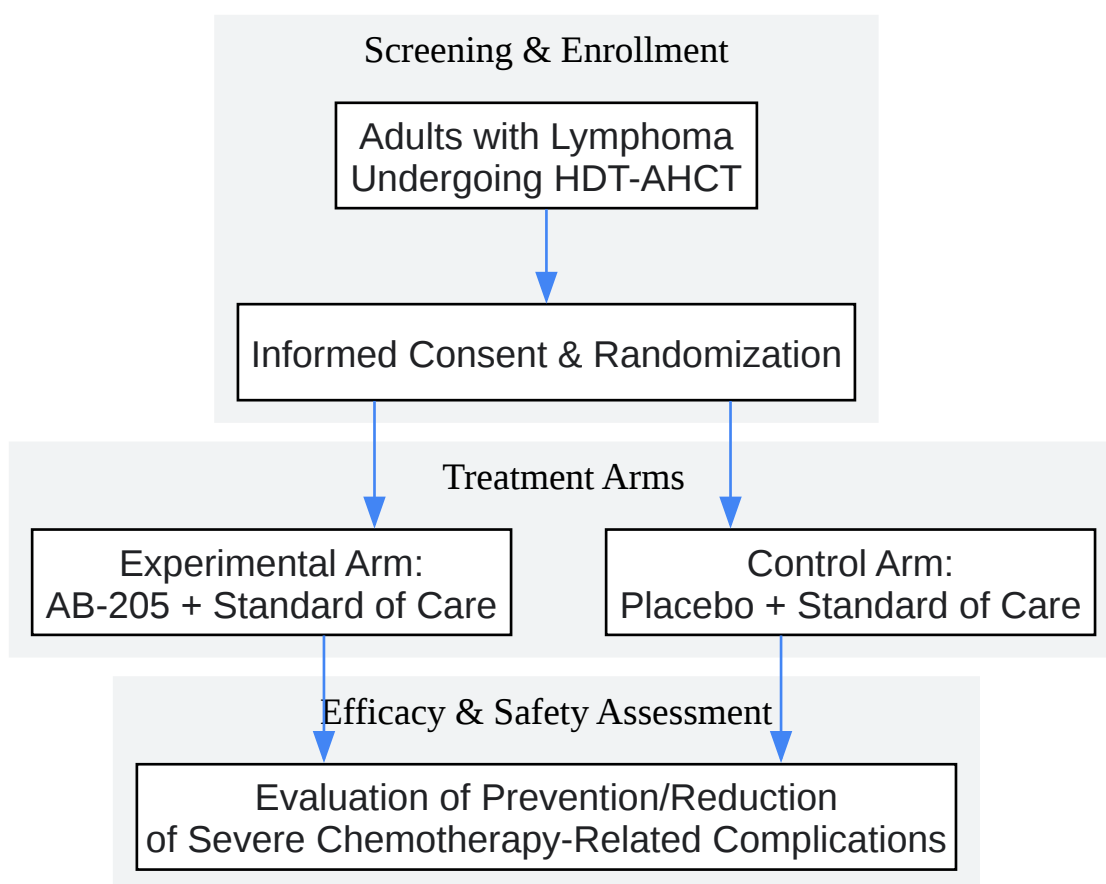
Caption: Workflow of the Phase 1/2 clinical trial for AB-205.

## Phase 3 Clinical Trial (E-CELERATE - NCT05181540)

Following the Phase 1/2 study, a Phase 3, double-blind, randomized, placebo-controlled, multi-center study, known as the E-CELERATE trial, was initiated.<sup>[1]</sup> The primary objective of this study is to evaluate the efficacy and safety of AB-205 in conjunction with standard of care (SOC) versus a placebo plus SOC in adults with lymphoma undergoing HDT-AHCT.<sup>[1]</sup>

In this trial, participants are randomized to receive either AB-205 plus standard-of-care preventive and supportive therapies or a placebo with the same standard of care.<sup>[1][2]</sup> The study is designed to determine if AB-205 can prevent or reduce the occurrence and duration of severe chemotherapy-related complications.<sup>[2][3]</sup>

Experimental Workflow: Phase 3 Clinical Trial (E-CELERATE - NCT05181540)



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Caption: Workflow of the Phase 3 E-CELERATE clinical trial.

## Quantitative Data

The available data from the Phase 1/2 study of AB-205 shows a notable reduction in early oral/gastrointestinal severe regimen-related toxicities (SRRT) compared to a contemporary retrospective observational study.

Metric	AB-205 Phase 1/2 Study	Retrospective Observational Study
Incidence of Early Oral/GI SRRT*	9%	41%

\*Defined as Grade  $\geq 3$  mucositis, nausea, vomiting, or diarrhea in systemic lymphoma subjects conditioned with BEAM and BEAM-alternates.[1]

## Conclusion

AB-205 represents a novel cell therapy approach to mitigating the severe side effects of high-dose chemotherapy in lymphoma patients undergoing autologous hematopoietic cell transplantation. The promising results from the Phase 1/2 trial have led to the ongoing Phase 3 E-CELERATE study, which will provide more definitive evidence of its efficacy and safety. The development of AB-205 highlights a potential paradigm shift in supportive care for cancer patients, focusing on cellular mechanisms to protect and repair healthy tissues from the rigors of intensive chemotherapy. Further research into the specific signaling pathways modulated by E-CEL® cells will be crucial for a deeper understanding of its therapeutic effects.

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## References

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